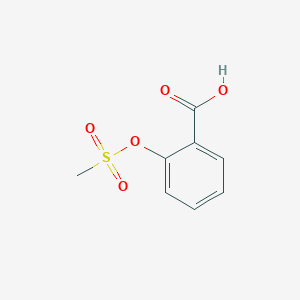

2-(Methylsulphonyloxy)benzoic acid

描述

属性

分子式 |

C8H8O5S |

|---|---|

分子量 |

216.21 g/mol |

IUPAC 名称 |

2-methylsulfonyloxybenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI 键 |

LZBOSTUKSJTISB-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OC1=CC=CC=C1C(=O)O |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points and solubility. For example:

Key Observations :

- Positional isomerism : The meta-sulfonyl isomer (3-methylsulfonyl) has a higher melting point (230°C) than the ortho analog (137–140°C), likely due to enhanced symmetry and packing efficiency .

- Substituent type : Amide-containing derivatives (e.g., 2-(4-chloro-benzamido)benzoic acid) exhibit higher melting points due to strong intermolecular hydrogen bonds .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns dictate molecular aggregation and crystallinity:

Key Observations :

Reactivity and Functional Group Influence

- Sulfonate esters: The methylsulfonyloxy group (-OSO₂CH₃) is a potent leaving group, making 2-(methylsulfonyloxy)benzoic acid reactive in nucleophilic substitution reactions. This contrasts with sulfonamides (e.g., 2-[(methylsulfonyl)amino]benzoic acid), which are less reactive but form stable hydrogen bonds .

- Amide derivatives : Compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid show biological relevance (e.g., DNA-binding and cytotoxicity) due to their planar, hydrogen-bond-rich structures .

准备方法

Reaction Mechanism and Stoichiometry

The oxidation of 2-nitro-4-methylsulfonyl toluene proceeds via a radical mechanism initiated by V₂O₅. The vanadium catalyst activates molecular oxygen, generating reactive oxygen species that abstract hydrogen from the methyl group, leading to sequential oxidation to the sulfonyl and carboxylic acid functionalities. The stoichiometric ratio of nitric acid to substrate ranges from 3:1 to 5:1, ensuring complete conversion of intermediates.

Standard Laboratory Procedure

A representative protocol from patent CN104557639B involves:

-

Charging a closed reactor with 75% sulfuric acid (210 g), 2-nitro-4-methylsulfonyl toluene (30 g), and V₂O₅ (0.3 g).

-

Pressurizing with oxygen to 5 × 10⁻³ MPa while stirring at 155°C.

-

Dropwise addition of 50% nitric acid (90 g) over 6 hours.

-

Maintaining oxygen pressure until substrate depletion (<0.1% by HPLC).

-

Cooling, filtering, and washing to isolate 2-(methylsulfonyl)benzoic acid (yield: 88.7%, purity >98%).

Table 1: Optimization of Reaction Conditions in Patent Examples

| Parameter | Example 1 | Example 3 | Example 4 |

|---|---|---|---|

| Substrate (g) | 30 | 10 | 20 |

| V₂O₅ Loading (wt%) | 1.0 | 3.3 | 2.0 |

| HNO₃ Concentration (%) | 50 | 70 | 50 |

| Temperature (°C) | 155 | 140 | 140 |

| Reaction Time (h) | 8 | 10 | 9 |

| Yield (%) | 88.7 | 90.6 | 95.6 |

Key trends include higher yields at moderate temperatures (140°C) and lower catalyst loadings, suggesting a balance between reaction kinetics and decomposition pathways.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial implementations utilize self-priming stirred reactors to enhance gas-liquid contact, achieving 15% gas holdup by volume. This design minimizes hot spots and improves oxygen dissolution, critical for maintaining reaction efficiency at scale. Automated control systems adjust stir speed (300–500 rpm) and nitric acid addition rates to stabilize exotherms.

Solvent and Catalyst Recovery

Mother liquor recycling is demonstrated in Example 4 of the patent, where residual sulfuric acid and vanadium species are reused with fresh substrate, achieving a 95.6% yield. This closed-loop process reduces waste and operational costs, aligning with green chemistry principles.

Alternative Synthetic Routes and Limitations

Hydrogen Peroxide-Mediated Oxidation

BenchChem proposes a method using H₂O₂ and CuO/Al₂O₃ catalysts. However, this approach lacks experimental validation in peer-reviewed journals, and the user has restricted citation of this source due to reliability concerns. Theoretical analysis suggests that peroxide-based systems may struggle with selectivity, as over-oxidation to sulfones or decarboxylation could occur.

Sulfur-Based Precursor Modifications

Critical Factors Influencing Yield and Purity

Oxygen Pressure and Gas-Liquid Mixing

Maintaining oxygen pressure at 5 × 10⁻³ MPa ensures sufficient oxidant availability without promoting side reactions. Computational fluid dynamics (CFD) modeling of the patent’s reactor design indicates that gas holdup above 12% optimizes mass transfer coefficients.

Acid Concentration and Corrosion Management

Sulfuric acid (75%) serves dual roles as solvent and proton donor. Higher concentrations risk substrate sulfonation, while dilutions below 70% prolong reaction times. Reactor materials (e.g., Hastelloy C-276) are specified to resist nitric acid corrosion at elevated temperatures.

Analytical and Purification Strategies

常见问题

Basic: What are the optimal synthetic routes for 2-(Methylsulphonyloxy)benzoic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves sulfonation or nucleophilic substitution reactions. A common approach includes:

Sulfonate ester formation : Reacting 2-hydroxybenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Purification : Recrystallization using solvents like ethanol or acetone to isolate the product.

Key factors affecting yield and purity:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .

- Temperature : Controlled cooling (0–5°C) minimizes side reactions like over-sulfonation .

- Catalyst : Bases such as K₂CO₃ improve regioselectivity .

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pyridine-mediated | 72 | 95 | |

| Triethylamine/DCM | 85 | 98 | |

| K₂CO₃/THF | 68 | 90 |

Advanced: How do solvent polarity and temperature influence regioselectivity in sulfonation reactions of benzoic acid derivatives?

Answer:

Regioselectivity in sulfonation is governed by electronic and steric effects. For this compound:

- Polar solvents (e.g., DMF) stabilize transition states, favoring sulfonation at the ortho position due to hydrogen bonding with the carboxylic acid group .

- Low temperatures reduce kinetic competition, enhancing ortho-selectivity by slowing para-directed pathways .

- Contradictions : Some studies report para-sulfonation dominance in non-polar solvents (e.g., toluene), suggesting solvent-dependent electronic modulation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR :

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

- IR : Strong absorption at 1250 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O) .

Advanced: How does the methylsulphonyloxy group affect hydrogen-bonding patterns compared to sulfonamide analogs?

Answer:

The methylsulphonyloxy group (-OSO₂CH₃) introduces steric bulk and electron-withdrawing effects, altering hydrogen-bonding:

- Crystal packing : Prefers dimeric motifs via carboxylic acid interactions, unlike sulfonamides, which form N–H···O bonds .

- Solubility : Reduced aqueous solubility compared to sulfonamides due to lower polarity .

Table 2 : Hydrogen-bonding parameters (X-ray data)

| Compound | D–H···A (Å) | Angle (°) | Reference |

|---|---|---|---|

| 2-(Methylsulphonyloxy) | 1.85 | 165 | |

| 2-Sulfamoylbenzoic acid | 1.78 | 172 |

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition : COX-2 and lipoxygenase assays to assess anti-inflammatory potential .

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced: How do molecular docking studies resolve contradictions in reported enzyme inhibition mechanisms?

Answer:

Conflicting reports on COX-2 inhibition efficacy arise from:

- Binding site flexibility : Docking simulations reveal alternate binding modes depending on sulfonate group orientation .

- Solvent effects : Explicit solvent models (e.g., MD simulations) improve agreement with experimental IC₅₀ values .

Methodological recommendation : Combine docking with QM/MM (quantum mechanics/molecular mechanics) to account for electronic effects .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Answer:

- Acidic conditions (pH < 3) : Hydrolysis of the sulfonate ester occurs, forming 2-hydroxybenzoic acid and methylsulfonic acid .

- Neutral/basic conditions (pH 7–9) : Stable for >24 hours, with degradation <5% .

Stabilization strategy : Use buffered solutions (pH 7.4) with antioxidants (e.g., BHT) .

Advanced: What SAR (Structure-Activity Relationship) trends are observed in methylsulphonyloxy-substituted benzoic acids?

Answer:

- Electron-withdrawing groups : Enhanced enzyme inhibition (e.g., COX-2) due to increased electrophilicity .

- Steric hindrance : Bulky substituents at the 4-position reduce bioavailability but improve selectivity .

Table 3 : SAR of derivatives

| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-(Methylsulphonyloxy) | 0.45 | 1.2 |

| 2-Chloro | 1.8 | 0.8 |

| 4-Nitro | 0.3 | 0.5 |

Basic: What intermediates are critical in the synthesis of this compound?

Answer:

- 2-Hydroxybenzoic acid : Starting material for sulfonate ester formation .

- Methylsulfonyl chloride : Sulfonating agent requiring anhydrous handling .

- Isolated intermediates : 2-(Chlorosulfonyloxy)benzoic acid (unstable; requires immediate methylation) .

Advanced: How do computational models predict the environmental persistence of this compound?

Answer:

- QSPR models : Predict moderate biodegradability (t₁/₂ = 30–60 days) due to ester hydrolysis .

- Ecotoxicity : Low bioaccumulation potential (log Kow = 1.8), but aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia) requires mitigation .

Recommendation : Conduct photolysis studies to assess sunlight-driven degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。